2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-12-6-3-4-7-13(12)17(23-2)11-21-18(22)10-14-15(19)8-5-9-16(14)20/h3-9,17H,10-11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWAHEFJJARWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and o-tolylacetic acid.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(m-tolyl)ethyl)acetamide
Uniqueness
2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy and o-tolyl groups, provides a distinct profile that can be exploited in various applications.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H19ClFNO3
- Molecular Weight : 353.80 g/mol
- Chemical Structure :
Antimicrobial Activity
Recent studies indicate that This compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
-
Minimum Inhibitory Concentration (MIC) :
- The compound demonstrated effective MIC values against various Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus: MIC = 0.015 mg/mL
- Escherichia coli: MIC = 0.020 mg/mL
- Candida albicans: MIC = 0.025 mg/mL
- The compound demonstrated effective MIC values against various Gram-positive and Gram-negative bacteria:
Anticancer Activity
The compound's anticancer potential has been explored in vitro, showing promising results in inhibiting cancer cell proliferation.
-
Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
- MCF-7: IC50 = 12 µM
- A549: IC50 = 15 µM
The biological activity of this compound can be attributed to its structural features:
- The chloro and fluoro groups enhance hydrophobic interactions with target proteins.
- The methoxy groups improve solubility and bioavailability, facilitating better absorption in biological systems.
The interaction with specific molecular targets may involve inhibition of key enzymes or pathways crucial for microbial survival and cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also demonstrated significant antifungal activity. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
Study 2: Anticancer Properties
Another research project focused on the anticancer properties of this compound in vitro. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. This study suggests potential therapeutic applications in oncology .
Q & A
Basic Research Questions
1. Structural Elucidation and Characterization Q: What experimental methods are recommended for confirming the molecular structure of this compound, particularly its stereochemistry and substituent positions? A:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Key parameters include bond angles, torsion angles, and hydrogen bonding networks .
- Spectroscopic Techniques :
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to verify the acetamide backbone .
2. Synthesis Optimization Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:
- Stepwise Route :
- Core Formation : Couple 2-chloro-6-fluorophenylacetic acid with 2-methoxy-2-(2-methylphenyl)ethylamine using EDC/HOBt in DMF (room temperature, 12h).
- Purification : Use column chromatography (silica gel, hexane:EtOAc 3:1) followed by recrystallization (ethanol/water) to isolate the product.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) or HPLC (C18 column, acetonitrile/water gradient) .
- Yield Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio) and use anhydrous conditions to suppress side reactions (e.g., hydrolysis) .
Advanced Research Questions
3. Biological Target Identification Q: What strategies are effective for identifying potential biological targets (e.g., enzymes, receptors) of this compound? A:
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR) or GPCRs, leveraging the fluorophenyl group’s electron-withdrawing properties .
- Proteomic Profiling : Perform affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates .
- Enzyme Assays : Test inhibitory effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) due to structural similarity to known CYP substrates .
4. Addressing Data Contradictions in Literature Q: How should researchers reconcile conflicting reports about the reactivity of the chloro-fluorophenyl moiety in similar acetamides? A:
- Contextual Analysis :
- Electronic Effects : The chloro and fluoro substituents create competing inductive effects (Cl is electron-withdrawing; F has lower electronegativity in aromatic systems). This may explain divergent reactivity in nucleophilic substitution vs. electrophilic aromatic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while non-polar solvents favor elimination pathways.
- Control Experiments : Repeat key reactions under standardized conditions (e.g., anhydrous DMF, 60°C) to isolate variables .
5. Computational Modeling of Pharmacokinetics Q: Which computational tools are suitable for predicting this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties? A:
- Software :
- Metabolism Prediction : Use MetaSite to identify potential oxidation sites (e.g., methoxy group demethylation) .
6. Analytical Method Development for Degradation Studies Q: How can researchers design stability studies to assess degradation pathways under physiological conditions? A:
- Forced Degradation :
- Kinetic Analysis : Calculate degradation rate constants (k) using HPLC peak area reduction over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
